molecular formula C12H13N B14112754 1-(2-Methyl-allyl)-1H-indole

1-(2-Methyl-allyl)-1H-indole

Cat. No.: B14112754
M. Wt: 171.24 g/mol
InChI Key: RRPRBOJSQZSRQS-UHFFFAOYSA-N
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Description

1-(2-Methyl-allyl)-1H-indole is an organic compound belonging to the indole family. Indoles are heterocyclic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of the 2-methyl-allyl group at the nitrogen atom of the indole ring imparts unique chemical and physical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methyl-allyl)-1H-indole can be synthesized through various methods. One common approach involves the alkylation of indole with 2-methyl-allyl chloride in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The esterification of 2-methyl-allyl chloride followed by hydrolysis is another method employed in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methyl-allyl)-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2-Methyl-allyl)-1H-indole has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules and pharmaceuticals.

    Biology: The compound is used in studying biological pathways and interactions due to its structural similarity to tryptophan, an essential amino acid.

    Medicine: Research explores its potential as a precursor for developing drugs with anti-inflammatory, anti-cancer, and anti-microbial properties.

    Industry: It is utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Methyl-allyl)-1H-indole involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 1-(2-Methyl-allyl)-1H-indole stands out due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This unique structure may confer distinct pharmacological properties compared to its analogs .

Properties

Molecular Formula

C12H13N

Molecular Weight

171.24 g/mol

IUPAC Name

1-(2-methylprop-2-enyl)indole

InChI

InChI=1S/C12H13N/c1-10(2)9-13-8-7-11-5-3-4-6-12(11)13/h3-8H,1,9H2,2H3

InChI Key

RRPRBOJSQZSRQS-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CN1C=CC2=CC=CC=C21

Origin of Product

United States

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